molecular formula C24H21IN2O2 B11706863 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

Cat. No.: B11706863
M. Wt: 496.3 g/mol
InChI Key: RFBSLVLDTTUUPH-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide: is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a tert-butylphenyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Iodination: The iodination of the benzamide moiety is achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the iodinated benzamide moiety, potentially converting it to an amine.

    Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting cellular processes. The iodinated benzamide moiety may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2,4-dichlorobenzamide
  • N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-chlorobenzamide

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzoxazole ring and the tert-butylphenyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H21IN2O2

Molecular Weight

496.3 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide

InChI

InChI=1S/C24H21IN2O2/c1-24(2,3)17-8-4-16(5-9-17)23-27-20-14-19(12-13-21(20)29-23)26-22(28)15-6-10-18(25)11-7-15/h4-14H,1-3H3,(H,26,28)

InChI Key

RFBSLVLDTTUUPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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